molecular formula C17H16O3 B15279917 (4-((3,5-Dimethoxyphenyl)ethynyl)phenyl)methanol

(4-((3,5-Dimethoxyphenyl)ethynyl)phenyl)methanol

Cat. No.: B15279917
M. Wt: 268.31 g/mol
InChI Key: UCPNUKJFLNUQFA-UHFFFAOYSA-N
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Description

(4-((3,5-Dimethoxyphenyl)ethynyl)phenyl)methanol is an organic compound with a complex structure that includes a phenyl ring substituted with a methanol group and an ethynyl linkage to another phenyl ring bearing two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3,5-Dimethoxyphenyl)ethynyl)phenyl)methanol typically involves a multi-step process. One common method starts with the preparation of 3,5-dimethoxyphenylacetylene, which is then coupled with 4-bromobenzyl alcohol using a palladium-catalyzed Sonogashira coupling reaction. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine in an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(4-((3,5-Dimethoxyphenyl)ethynyl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like boron tribromide (BBr₃) can be used to substitute the methoxy groups.

Major Products

    Oxidation: The major products include 4-((3,5-dimethoxyphenyl)ethynyl)benzaldehyde and 4-((3,5-dimethoxyphenyl)ethynyl)benzoic acid.

    Reduction: The major product is 4-((3,5-dimethoxyphenyl)ethynyl)phenylmethane.

    Substitution: The products depend on the substituent introduced, such as 4-((3,5-dihydroxyphenyl)ethynyl)phenylmethanol when using BBr₃.

Scientific Research Applications

(4-((3,5-Dimethoxyphenyl)ethynyl)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-((3,5-Dimethoxyphenyl)ethynyl)phenyl)methanol is not fully understood, but it is believed to interact with various molecular targets and pathways. The methoxy groups and the ethynyl linkage may play a role in its binding affinity and specificity towards certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

    (4-((3,5-Dimethoxyphenyl)ethynyl)benzaldehyde: Similar structure but with an aldehyde group instead of a methanol group.

    (4-((3,5-Dimethoxyphenyl)ethynyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a methanol group.

    (4-((3,5-Dimethoxyphenyl)ethynyl)phenylmethane: Similar structure but with a methane group instead of a methanol group.

Uniqueness

(4-((3,5-Dimethoxyphenyl)ethynyl)phenyl)methanol is unique due to the presence of both methoxy groups and an ethynyl linkage, which confer distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

[4-[2-(3,5-dimethoxyphenyl)ethynyl]phenyl]methanol

InChI

InChI=1S/C17H16O3/c1-19-16-9-15(10-17(11-16)20-2)8-5-13-3-6-14(12-18)7-4-13/h3-4,6-7,9-11,18H,12H2,1-2H3

InChI Key

UCPNUKJFLNUQFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C#CC2=CC=C(C=C2)CO)OC

Origin of Product

United States

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